![molecular formula C13H12N2O5S B5605889 {2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid](/img/structure/B5605889.png)
{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related thiazolidinone derivatives often involves condensation reactions, starting from various precursors like thioureas and acetylenedicarboxylates. A green and efficient synthesis method has been reported for 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, employing a catalyst-free condition by simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature, showcasing the regioselectivity influenced by substituent effects (Wagh et al., 2015).
Molecular Structure Analysis
X-ray crystallography is a crucial technique for determining the stereochemical structure of synthesized compounds, providing unambiguous information about molecular geometry. For instance, the stereochemical structure of a related chemical modifier of cephalosporin antibiotics was definitively characterized using this technique (Kanai et al., 1993).
Chemical Reactions and Properties
Thiazolidinone derivatives exhibit a variety of chemical reactions, including cyclization and condensation, often yielding compounds with significant biological activity. The substitution-dependent cyclization sequence, for example, is influenced by the nature of substituents, directing the formation of specific structural features under catalyst-free conditions (Wagh et al., 2015).
Physical Properties Analysis
Physical properties like melting point, solubility, and crystal structure are directly correlated with the molecular structure and can be analyzed through various spectroscopic and crystallographic techniques. These properties are essential for understanding the compound's behavior in different environments and for further applications in material science and pharmaceuticals.
Chemical Properties Analysis
The chemical properties of thiazolidinone derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their structural characteristics. The presence of electron-withdrawing or donating groups significantly affects their biological activity, as seen in studies evaluating their potential as antimicrobial agents or enzyme inhibitors (Ali et al., 2012).
properties
IUPAC Name |
2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O5S/c1-19-8-4-2-3-7(11(8)20-6-10(16)17)5-9-12(18)15-13(14)21-9/h2-5H,6H2,1H3,(H,16,17)(H2,14,15,18)/b9-5- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSHDFRFLIIEABM-UITAMQMPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC(=C1OCC(=O)O)/C=C\2/C(=O)N=C(S2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.